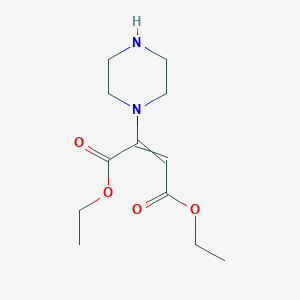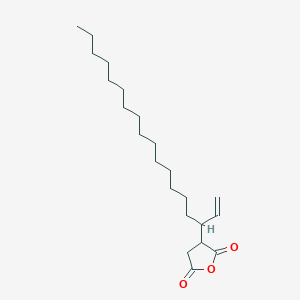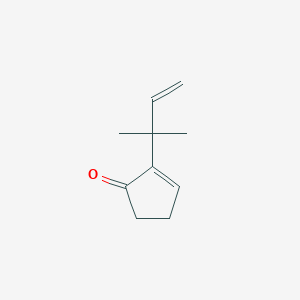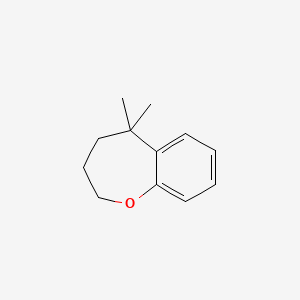![molecular formula C12H10O2 B14614212 6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one CAS No. 60998-68-7](/img/structure/B14614212.png)
6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one is a heterocyclic compound that features a fused ring system combining azulene and furan structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable azulene derivative, followed by a cyclization reaction to form the furan ring. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial processes .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Reduction: Sodium borohydride in alcohol solvents or lithium aluminum hydride in ether solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its stability and electronic properties
Mechanism of Action
The mechanism by which 6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one exerts its effects involves interactions with molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, altering their function. The compound’s structure allows it to participate in various chemical reactions, which can modulate biological pathways and lead to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2(5H)-Furanone: A structurally related compound that also features a furan ring and is known for its reactivity and applications in organic synthesis.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
60998-68-7 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
7,8-dihydro-6H-azuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C12H10O2/c13-12-7-10-6-9-3-1-2-8(9)4-5-11(10)14-12/h4-7H,1-3H2 |
InChI Key |
HLAWQOIFWRRFJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C3C(=CC(=O)O3)C=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)

![Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane](/img/structure/B14614161.png)
![1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]-](/img/structure/B14614164.png)
![Methanone, [5-methoxy-2-phenyl-1-(phenylmethyl)-1H-indol-3-yl]phenyl-](/img/structure/B14614181.png)








